molecular formula C6H7BrN2 B2615903 6-Bromo-3,4-dimethylpyridazine CAS No. 1520953-06-3

6-Bromo-3,4-dimethylpyridazine

Cat. No.: B2615903
CAS No.: 1520953-06-3
M. Wt: 187.04
InChI Key: CCSQHDUFFAISAN-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Bromo-3,4-dimethylpyridazine typically involves the bromination of 3,4-dimethylpyridazine. One common method is the reaction of 3,4-dimethylpyridazine with bromine in the presence of a suitable solvent such as acetic acid. The reaction is carried out under controlled conditions to ensure selective bromination at the 6th position .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to maintain consistent reaction conditions .

Chemical Reactions Analysis

Types of Reactions

6-Bromo-3,4-dimethylpyridazine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield 6-amino-3,4-dimethylpyridazine, while oxidation reactions can produce pyridazine derivatives with higher oxidation states .

Scientific Research Applications

Mechanism of Action

The mechanism by which 6-Bromo-3,4-dimethylpyridazine exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved can vary, but studies suggest that it may inhibit certain enzymes or disrupt cellular processes, leading to its observed biological effects .

Comparison with Similar Compounds

Similar Compounds

    3,4-Dimethylpyridazine: Lacks the bromine atom, making it less reactive in certain substitution reactions.

    6-Chloro-3,4-dimethylpyridazine: Similar structure but with a chlorine atom instead of bromine, which can affect its reactivity and biological activity.

    6-Fluoro-3,4-dimethylpyridazine:

Uniqueness

6-Bromo-3,4-dimethylpyridazine is unique due to the presence of the bromine atom, which enhances its reactivity in substitution reactions and may impart distinct biological activities compared to its analogs .

Properties

IUPAC Name

6-bromo-3,4-dimethylpyridazine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7BrN2/c1-4-3-6(7)9-8-5(4)2/h3H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CCSQHDUFFAISAN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN=C1C)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7BrN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

187.04 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1520953-06-3
Record name 6-bromo-3,4-dimethylpyridazine
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